Cycloaddition Product Divergence vs. o-Chloranil
In a direct head-to-head study, the reactions of tetrachloro-o-benzoquinone (o-chloranil) and tetrabromo-o-benzoquinone (o-bromanil) with acyclic dienes were compared. Both compounds undergo cycloaddition to form spirodihydropyrans. However, the chloro analog uniquely forms a novel 2:1 adduct not observed with the bromo compound [1]. This difference in product distribution is a critical factor for synthetic chemists selecting a reagent for specific cycloaddition outcomes.
| Evidence Dimension | Cycloaddition product distribution with acyclic dienes |
|---|---|
| Target Compound Data | Forms spirodihydropyrans; does not form a 2:1 adduct |
| Comparator Or Baseline | o-Chloranil (tetrachloro-o-benzoquinone) forms spirodihydropyrans and a novel 2:1 adduct |
| Quantified Difference | Qualitative difference in product slate (presence vs. absence of 2:1 adduct) |
| Conditions | Reaction with acyclic dienes; thermal conversion conditions as reported in J. Chem. Soc. C, 1971 |
Why This Matters
This difference dictates the selection of o-Bromanil when the formation of a 2:1 adduct is undesirable or when a cleaner spirodihydropyran synthesis is required.
- [1] Ansell, M. F., & Leslie, V. J. (1971). The reactions of tetrachloro- and tetrabromo-o-benzoquinone with acyclic dienes. Journal of the Chemical Society C: Organic, 1423-1429. DOI: 10.1039/J39710001423 View Source
